molecular formula C17H17BrN3O5P B8193263 Nvp-aam077

Nvp-aam077

货号: B8193263
分子量: 454.2 g/mol
InChI 键: XXZGNAZRWCBSBK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NVP-AAM077,也称为PEAQX,是一种有效的NMDA受体(N-甲基-D-天冬氨酸)选择性拮抗剂,专门针对GluN2A亚基。由于其能够调节突触可塑性和神经传递,该化合物已被广泛研究用于其潜在的治疗应用,尤其是在神经科学领域。

准备方法

NVP-AAM077的合成涉及多个步骤,从喹喔啉衍生物的制备开始。主要步骤包括:

    喹喔啉核心形成: 这通常通过邻苯二胺与二羰基化合物的缩合来实现。

    溴化: 然后对喹喔啉核心进行溴化,以在特定位置引入溴原子。

    膦甲基化: 将溴化的喹喔啉与膦甲基化试剂反应,以引入膦酸基团。

    最终修饰: 该化合物经过进一步修饰以实现对GluN2A亚基的所需选择性和效力。

化学反应分析

NVP-AAM077会经历几种类型的化学反应,包括:

    氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。

    还原: 还原反应可用于修饰喹喔啉核心或分子内的其他官能团。

    取代: 喹喔啉核心中的溴原子可以被其他基团取代,以创建this compound的不同类似物。

这些反应中常用的试剂和条件包括氧化剂(如过氧化氢),还原剂(如硼氢化钠)和用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所使用的具体条件和试剂。

科学研究应用

NVP-AAM077具有广泛的科学研究应用,包括:

    神经科学: 它用于研究NMDA受体在突触可塑性、学习和记忆中的作用。它已被证明在抑郁症和癫痫的模型中具有潜在的治疗效果。

    药理学: this compound用于研究NMDA受体拮抗剂的药理特性及其潜在的治疗应用。

    分子生物学: 该化合物用于研究NMDA受体功能和调节的分子机制。

    医学: 目前正在进行研究,以探索this compound在治疗阿尔茨海默病和精神分裂症等神经系统疾病中的潜在用途。

作用机制

NVP-AAM077通过选择性结合NMDA受体的GluN2A亚基而发挥作用,从而抑制其活性。这种抑制导致通过受体的钙离子流入减少,进而调节突触可塑性和神经传递。 该化合物已被证明可以增加α-氨基-3-羟基-5-甲基-4-异恶唑丙酸(AMPA)受体的GluA1亚基的表达,并激活雷帕霉素哺乳动物靶标(mTOR)信号通路 。这些分子变化与其快速的抗抑郁样作用有关。

相似化合物的比较

NVP-AAM077在其对NMDA受体GluN2A亚基的高选择性方面是独特的。类似的化合物包括:

    氯胺酮: 一种非选择性NMDA受体拮抗剂,具有快速的抗抑郁作用,但具有明显的精神药理副作用。

    依非诺地尔: 一种NMDA受体GluN2B亚基的选择性拮抗剂,用于研究NMDA受体亚基的不同作用。

    美金刚: 一种非选择性NMDA受体拮抗剂,用于治疗阿尔茨海默病。

与这些化合物相比,this compound由于其对GluN2A亚基的选择性,提供了一种更具针对性的方法,并且可能具有更少的副作用。

生物活性

NVP-AAM077 is a selective antagonist of the NMDA receptor, particularly targeting the GluN2A subunit. This compound has garnered significant attention for its potential therapeutic effects, particularly in the context of mood disorders and cortical spreading depression (CSD). This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter systems, and implications for clinical applications.

This compound acts primarily as a competitive antagonist at NMDA receptors containing the GluN2A subunit. It exhibits approximately 10-fold selectivity for GluN2A over GluN2B, which is crucial for understanding its pharmacological profile . The compound's antagonism can be surmounted by increasing glutamate concentrations, indicating that it competes with glutamate for binding at the receptor site .

Antidepressant-Like Effects

Research has demonstrated that this compound produces rapid antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), administration of this compound significantly reduced immobility and increased swimming behavior, indicative of antidepressant activity. These effects were observed at doses of 10 mg/kg and 20 mg/kg, with notable results recorded 30 minutes and 24 hours post-administration .

Table 1: Summary of Antidepressant-Like Effects in FST

Time Post-AdministrationDose (mg/kg)Immobility ReductionSwimming Increase
30 minutes10SignificantSignificant
30 minutes20SignificantSignificant
24 hours10SignificantNot significant
7 days10Not significantNot significant

The transient nature of these effects suggests that while this compound may induce rapid changes in mood-related behaviors, these are not sustained over longer periods .

Neurochemical Changes

This compound has been shown to influence various neurochemical pathways. Notably, it induces changes in brain-derived neurotrophic factor (BDNF) levels, with a significant decrease observed shortly after administration followed by an increase after two hours. This biphasic response may play a role in the compound's antidepressant effects .

Additionally, this compound affects glial markers such as glial fibrillary acidic protein (GFAP) and excitatory amino acid transporter 1 (EAAT1), suggesting that it may modulate glial cell function in the context of neurotransmission and neuroprotection .

Cortical Spreading Depression (CSD)

This compound has also been investigated for its effects on CSD, a phenomenon associated with migraine and other neurological conditions. In microdialysis studies, this compound significantly reduced both the number and magnitude of CSD episodes in a concentration-dependent manner. For instance, at a concentration of 3 μM, CSD magnitude was reduced to approximately 31.5% of baseline levels .

Table 2: Effects of this compound on CSD Parameters

Concentration (μM)CSD Number Reduction (%)CSD Latency Increase (minutes)
0.3ModerateSignificant increase
1SignificantSignificant increase
3HighSignificant increase

These findings suggest that this compound could have therapeutic implications for conditions characterized by excessive neuronal excitability.

Case Studies and Clinical Implications

While most studies have been conducted in animal models, the implications for human therapy are promising. The rapid onset of antidepressant-like effects may position this compound as a candidate for treating acute depressive episodes or treatment-resistant depression. However, further clinical trials are necessary to evaluate its safety, efficacy, and potential side effects in humans.

属性

IUPAC Name

[[1-(4-bromophenyl)ethylamino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZGNAZRWCBSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。